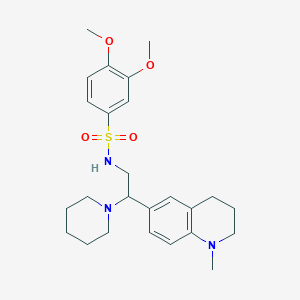

3,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C25H35N3O4S and its molecular weight is 473.63. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 3,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide (hereafter referred to as DM-TQPS ) is a novel chemical entity that has garnered interest in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of DM-TQPS, exploring its mechanisms of action, efficacy, and relevance in various medical contexts.

Chemical Structure and Properties

DM-TQPS is characterized by a complex structure that includes a tetrahydroquinoline moiety and a benzenesulfonamide group. The molecular formula is C23H32N2O4S with a molecular weight of approximately 432.58 g/mol. The presence of methoxy groups and a piperidine ring enhances its lipophilicity and potential bioavailability.

Structural Representation

| Component | Structure |

|---|---|

| Tetrahydroquinoline | Tetrahydroquinoline |

| Benzenesulfonamide | Benzenesulfonamide |

Research indicates that DM-TQPS may exert its biological effects through several mechanisms:

- Dopaminergic Modulation : Similar to its analogs, DM-TQPS may influence dopaminergic pathways, potentially offering neuroprotective effects. Studies on related compounds have shown that tetrahydroquinolines can modulate dopamine levels, which is crucial in managing neurodegenerative diseases .

- Cholinesterase Inhibition : Compounds with similar structures have exhibited inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting that DM-TQPS might also possess these properties, contributing to cognitive enhancement .

- Antioxidant Activity : The methoxy groups in DM-TQPS may confer antioxidant properties, which are beneficial in mitigating oxidative stress-related damage in neuronal tissues .

Efficacy in Preclinical Studies

Several studies have investigated the efficacy of related compounds in various disease models:

- Neurodegenerative Diseases : In models of Parkinson's disease, tetrahydroquinoline derivatives demonstrated the ability to ameliorate symptoms by restoring dopaminergic function and reducing oxidative stress .

- Pain Management : Tetrahydroquinoline derivatives have shown promise in reducing neuropathic pain through modulation of serotonin pathways and opioid receptors .

Case Studies

- Diabetic Neuropathy Model : A study evaluated the effects of a structurally similar compound on diabetic neuropathy in mice. Results indicated significant reductions in mechanical allodynia and thermal hyperalgesia, suggesting that DM-TQPS could be beneficial for managing diabetic pain .

- Cognitive Impairment : In research focused on cognitive decline models, compounds with similar structures demonstrated significant improvements in memory retention and cognitive function, likely due to their cholinesterase inhibitory activity .

Safety and Toxicology

Preliminary assessments indicate that DM-TQPS has a favorable safety profile with low toxicity levels observed in animal models. However, comprehensive toxicological studies are necessary to confirm these findings.

Comparative Analysis

Applications De Recherche Scientifique

Antimicrobial Properties

Recent studies have indicated that compounds similar to 3,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide exhibit significant antimicrobial activity. For instance, a study on thiopyrimidine-benzenesulfonamide compounds demonstrated their ability to inhibit the growth of various bacterial strains through minimum inhibitory concentration (MIC) assays. These compounds showed promising results against pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa, suggesting that derivatives of this compound could be developed as new antimicrobial agents .

Anticancer Activity

The potential anticancer properties of sulfonamide derivatives have been widely explored. Research has shown that novel benzenesulfonamide compounds can act as effective anticancer agents by inhibiting tumor cell proliferation. For example, a study focused on new sulfonamide derivatives containing triazine structures reported their efficacy in reducing cancer cell viability in vitro. The incorporation of specific functional groups in the sulfonamide structure is believed to enhance its interaction with cancer cell targets, leading to increased therapeutic efficacy .

Enzyme Inhibition

Sulfonamides are known for their enzyme inhibitory properties, particularly against enzymes involved in metabolic pathways. The compound has potential applications as an inhibitor of α-glucosidase and acetylcholinesterase enzymes. A study synthesized new sulfonamides and tested them against these enzymes, revealing their potential for treating conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD). The inhibition of these enzymes can lead to reduced glucose absorption and improved cognitive function, respectively .

Drug Design and Development

The design of new drugs often involves modifying existing compounds to enhance their pharmacological profiles. This compound can serve as a scaffold for developing new therapeutic agents. Its complex structure allows for various modifications that could optimize its bioavailability and reduce toxicity. In silico studies assessing drug-likeness and toxicity risks are essential for guiding these modifications .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies involving related compounds:

These findings underscore the versatility of sulfonamide derivatives in various therapeutic contexts.

Propriétés

IUPAC Name |

3,4-dimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35N3O4S/c1-27-13-7-8-19-16-20(9-11-22(19)27)23(28-14-5-4-6-15-28)18-26-33(29,30)21-10-12-24(31-2)25(17-21)32-3/h9-12,16-17,23,26H,4-8,13-15,18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NITAASMHSLICBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC(=C(C=C3)OC)OC)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.